arsane
Description
Structure
2D Structure
Properties
IUPAC Name |
arsenic | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNWIZPPADIBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As | |
| Record name | ARSENIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/171 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023760, DTXSID4023886, DTXSID501080836, DTXSID201080837 | |
| Record name | Arsine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsenic | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsinidene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501080836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsino | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201080837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.92159 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Arsenic appears as a grayish metallic solid that turns black upon exposure to air. Insoluble in water. Toxic by ingestion., Other Solid, Metal: Silver-gray or tin-white, brittle, odorless solid; [NIOSH], BRITTLE GREY METALLIC-LOOKING CRYSTALS., Silver-gray or tin-white metal, brittle odorless solid., Varies with specific organic arsenic compound., Metal: Silver-gray or tin-white, brittle, odorless solid. | |
| Record name | ARSENIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/171 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Arsenic | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Arsenic | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1147 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | ARSENIC | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0013 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ARSENIC, INORGANIC COMPOUNDS (as As) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/528 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | ARSENIC, ORGANIC COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/529 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Arsenic (inorganic compounds, as As) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0038.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
1135 °F at 760 mmHg (sublimes) (USCG, 1999), 1135 °F (sublimes), Sublimes | |
| Record name | ARSENIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/171 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ARSENIC, INORGANIC COMPOUNDS (as As) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/528 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Arsenic (inorganic compounds, as As) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0038.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Insol in caustic and nonoxidizing acids, Insoluble in water, Solubility in water: none, Insoluble | |
| Record name | ARSENIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/171 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ARSENIC, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/509 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ARSENIC | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0013 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Arsenic (inorganic compounds, as As) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0038.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
5.727 at 77 °F (USCG, 1999) - Denser than water; will sink, 5.778 @ 25 °C, 5.7 g/cm³, 5.73 (metal) | |
| Record name | ARSENIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/171 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ARSENIC, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/509 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ARSENIC | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0013 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ARSENIC, INORGANIC COMPOUNDS (as As) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/528 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Arsenic (inorganic compounds, as As) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0038.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 7.5X10-3 mm Hg @ 280 °C; 7.5X10-2 @ 323 °C; 0.75 mm Hg @ 373 °C; 7.5 mm Hg @ 433 °C; 75 mm Hg @ 508 °C; 750 mm Hg @ 601 °C, 0 mmHg (approx), depends upon the specific compound | |
| Record name | ARSENIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/171 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ARSENIC, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/509 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ARSENIC, INORGANIC COMPOUNDS (as As) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/528 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | ARSENIC, ORGANIC COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/529 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Arsenic (inorganic compounds, as As) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0038.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
IT EXISTS IN THREE ALLOTROPIC FORMS, THE YELLOW (ALPHA), BLACK (BETA) AND GREY (GAMMA) FORMS, Silver-gray or tin-white, brittle ... solid., Allotropic forms: alpha-form, metallic, steel-grey, shiny, brittle, rhombohedral crystal structure; beta-form, dark gray, amorphous solid, Yellow, and gray or metallic | |
CAS No. |
7440-38-2, 7784-42-1, 12628-08-9, 14644-45-2 | |
| Record name | ARSENIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/171 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Arsenic | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Arsenic | |
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| Record name | Arsenic | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsenic | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsinidene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501080836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsino | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201080837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsenic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ARSENIC, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/509 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0013 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ARSENIC, INORGANIC COMPOUNDS (as As) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/528 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | ARSENIC, ORGANIC COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/529 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
1135 °F (Sublimes) (NIOSH, 2023), 1135 °F (Sublimes), 1135 °F (sublimes) | |
| Record name | ARSENIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/171 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Arsenic | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | ARSENIC, INORGANIC COMPOUNDS (as As) | |
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| Record name | Arsenic (inorganic compounds, as As) | |
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Theoretical and Computational Investigations of Arsane
Molecular Structure and Geometrical Optimizations
The molecular structure of arsane is fundamental to understanding its chemical behavior. Computational methods are extensively used to determine its equilibrium geometry and the spatial arrangement of its atoms.
Bond Lengths and Angles in Isolated this compound and its Derivatives
This compound (AsH3) is characterized by a trigonal pyramidal molecular geometry, with the arsenic atom at the apex and the three hydrogen atoms forming the base. This geometry is a consequence of the arsenic atom having three bonding pairs and one lone pair of electrons in its valence shell, as described by Valence Shell Electron Pair Repulsion (VSEPR) theory. fiveable.mebrainly.com
Experimental and computational studies have determined the typical As-H bond lengths and H-As-H bond angles in isolated this compound. The As-H bond length in AsH3 is approximately 1.519 Å. wikipedia.org The H-As-H bond angle is approximately 91.8 degrees, which is notably smaller than the ideal tetrahedral angle of 109.5 degrees. fiveable.mewikipedia.orgbrainly.com This deviation is attributed to the increased repulsive force exerted by the lone pair of electrons on the arsenic atom, which compresses the angles between the bonding pairs. brainly.com Some sources provide slightly different approximate bond angles, such as 107 degrees or 109.5 degrees based on simplified VSEPR predictions, but more precise measurements and calculations converge around 91.8 degrees. fiveable.mebrainly.comguidechem.com
Theoretical calculations using methods such as Density Functional Theory (DFT) and ab initio methods have been employed to optimize the geometry of this compound and its derivatives, providing calculated bond lengths and angles that show good agreement with experimental data. researchgate.netplos.org For instance, calculated geometries for AsH3 show As1-H bond lengths around 1.5108 Å. nist.gov
Studies on this compound derivatives, such as substituted arsanes (e.g., methylarsine, dimethylarsine, trimethylarsine) and complexes involving this compound ligands, also utilize computational methods to determine their optimized geometries, including As-C bond lengths and C-As-C or C-As-H bond angles. plos.org For example, theoretical studies on gold(I) complexes with this compound ligands have calculated optimized geometric structures using DFT, comparing computed values with experimental crystallographic data. plos.orgresearchgate.net These studies have shown good agreement between theoretical and experimental bond distances, such as the average bond distance between gold and arsenic in certain complexes being around 2.3390 Å. plos.orgresearchgate.net
Table 1: Selected Bond Lengths and Angles for this compound
| Molecule | Bond | Length (Å) | Angle | Value (°) | Reference |
| AsH3 | As-H | 1.519 | H-As-H | 91.8 | wikipedia.org |
| AsH3 | As-H | ~1.59 | H-As-H | ~107-109.5 | guidechem.com |
| AsH3 | As1-H | 1.5108 | H-As-H | - | nist.gov |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds, and the associated energy changes. ucsb.edulibretexts.org For simple molecules like this compound (AsH3), which has a central atom bonded to three hydrogens and a lone pair, conformational analysis in the traditional sense (like for alkanes involving rotation around C-C bonds) is not directly applicable as there are no such rotatable bonds. However, the concept of potential energy surfaces (PES) is crucial for understanding the molecule's behavior, including vibrational modes, reactions, and the energy landscape of different electronic states. researchgate.netucl.ac.ukrsc.org
Computational studies explore the potential energy surface of this compound to investigate its stability, reactivity, and spectroscopic properties. These surfaces map the energy of the molecule as a function of its geometry. For AsH3, this can involve studying the energy changes associated with bending and stretching vibrations. Calculations have been performed to obtain bending potentials for different electronic states of AsH3, as well as potential energy surface cuts along specific reaction coordinates, such as the As-H bond dissociation. researchgate.net
For this compound derivatives with more complex structures, such as organoarsanes (e.g., diarsine, H2As-AsH2, or alkylarsanes), conformational analysis becomes relevant to understand the relative stabilities of different conformers and the energy barriers to interconversion. Although diarsine is reported to be unstable above -100 °C, theoretical studies can still probe its potential energy surface to understand its fleeting existence and decomposition pathways. wikipedia.org Conformational analysis can identify energy minima corresponding to stable conformers and transition states connecting them on the potential energy surface. ucsb.edulibretexts.org
Computational studies also investigate the potential energy surfaces involved in reactions of this compound and its derivatives, such as interactions with other molecules or surfaces. researchgate.netirantypist.comresearchgate.net For example, DFT studies have examined the adsorption of AsH3 gas on various materials by exploring the potential energy surface of the interaction, identifying stable adsorption sites and associated energies. irantypist.comresearchgate.net
Electronic Structure Theory and Bonding Characterization
Electronic structure theory provides a framework for understanding how electrons are arranged in a molecule and how this arrangement dictates its chemical properties and bonding.
Orbital Interactions and Hybridization Models
The bonding in this compound (AsH3) can be described using valence bond theory and molecular orbital theory. According to valence bond theory, the bonding involves the overlap of arsenic's valence orbitals with the 1s orbitals of hydrogen atoms. Arsenic has five valence electrons (4s² 4p³). brainly.com While a simple picture might suggest sp³ hybridization for a tetrahedral electron geometry (three bonding pairs and one lone pair), the observed H-As-H bond angle of around 91.8 degrees is close to the 90-degree angle expected from the overlap of pure p-orbitals. brainly.combrainly.com This observation has led to discussions about the extent of hybridization in AsH3.
According to some interpretations, particularly applying to heavier pnictogen hydrides like AsH3, the energy difference between the valence s and p orbitals of arsenic is significant, leading to less hybridization compared to lighter elements like nitrogen in ammonia (B1221849) (NH3). brainly.comquora.com In this view, the bonding in AsH3 is primarily due to the overlap of the hydrogen 1s orbitals with the arsenic 4p orbitals, with the lone pair residing mainly in the arsenic 4s orbital. brainly.com This aligns with Drago's rule, which suggests that hybridization is less significant for central atoms from period 3 onwards when bonded to less electronegative atoms like hydrogen, resulting in bond angles close to 90 degrees. quora.com
Molecular orbital theory provides a more delocalized view of bonding, describing electrons in molecular orbitals that span the entire molecule. For AsH3, molecular orbital calculations describe the formation of sigma bonds from the overlap of arsenic and hydrogen atomic orbitals, along with the presence of a lone pair on arsenic. guidechem.com Computational studies investigating interactions of this compound with other species, such as in adsorption processes, analyze orbital hybridization and overlap between the interacting atoms to understand the nature of the bond formed. kashanu.ac.ir Strong orbital hybridization between arsenic in AsH3 and atoms in an adsorbent material can indicate enhanced interaction and adsorption. kashanu.ac.ir
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting the reactivity of a molecule. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.
Computational studies on this compound and its interactions often include FMO analysis. For example, studies on the adsorption of AsH3 on various surfaces using DFT calculate the HOMO and LUMO energies of both the isolated AsH3 molecule and the adsorption system. irantypist.com Changes in the HOMO-LUMO gap upon adsorption can provide insights into the electronic sensitivity of the material to the presence of this compound. irantypist.com The spatial distribution and energy levels of the frontier orbitals can also indicate the preferred sites for nucleophilic or electrophilic attack.
Electron Density Distribution and Electrostatic Potentials
The electron density distribution in a molecule provides information about how electrons are shared or localized, which is fundamental to understanding bonding and intermolecular interactions. Computational methods can calculate and visualize the electron density. For AsH3, the electron density is concentrated in the As-H bonds and around the arsenic atom, particularly in the region of the lone pair.
Electrostatic potential maps (ESPM) are derived from the electron density and show the charge distribution, indicating regions of positive and negative electrostatic potential. These maps are useful for predicting how a molecule will interact with charged species or polar molecules. Regions of negative electrostatic potential are typically associated with areas of high electron density, such as lone pairs or polar bonds, and are likely sites for interaction with positive charges (electrophiles). Regions of positive electrostatic potential are associated with electron-deficient areas and are likely to interact with negative charges (nucleophiles).
Computational studies analyzing the interaction of AsH3 with other molecules or surfaces often examine charge transfer and electron density redistribution upon complex formation or adsorption. researchgate.netkashanu.ac.ir For instance, studies on the adsorption of AsH3 on modified surfaces have shown charge transfer from the surface to the AsH3 molecule, with electron density accumulating on the orbitals of AsH3. kashanu.ac.ir This charge transfer and the resulting electrostatic interactions play a significant role in the adsorption process. The analysis of electron density at bond critical points using methods like Atoms in Molecules (AIM) theory can further quantify the nature of bonding and non-covalent interactions involving this compound. acs.org
Spectroscopic Feature Prediction via Computational Methods
Computational methods are extensively used to predict the spectroscopic signatures of molecules like this compound. These predictions are crucial for identifying and characterizing the molecule and its derivatives using experimental spectroscopic techniques.
Theoretical calculations of vibrational frequencies, particularly for infrared (IR) and Raman spectroscopy, are a standard application of computational chemistry. These calculations involve determining the normal modes of vibration for a molecule and predicting the frequencies at which these vibrations occur. The intensity of IR absorption is related to the change in the dipole moment during a vibration, while Raman intensity is related to the change in polarizability. scm.com Computational approaches can predict both harmonic and anharmonic vibrational frequencies. rsc.orgresearchgate.net Anharmonic calculations, while more computationally expensive, can provide better agreement with experimental spectra, especially for overtones and combination bands. rsc.orgresearchgate.net
Computational studies on this compound can predict its characteristic IR and Raman active modes. These predictions aid in the assignment of experimental vibrational spectra, helping to confirm the presence and structure of this compound and its reaction products. Software packages are available that can compute vibrational frequencies and intensities using various quantum chemical methods. scm.comfaccts.de
Theoretical simulations of Ultraviolet-Visible (UV-Vis) spectra provide information about the electronic transitions within a molecule. numberanalytics.comfaccts.de For this compound and its potential complexes, UV-Vis simulations can predict the wavelengths and intensities of electronic absorption bands, offering insights into their electronic structure and excited states. Time-Dependent Density Functional Theory (TD-DFT) is a commonly used method for simulating UV-Vis spectra due to its balance of accuracy and computational cost. faccts.deresearchgate.net More advanced methods like STEOM-DLPNO-CCSD can also be employed for higher accuracy. faccts.de
Electron Paramagnetic Resonance (EPR) spectroscopy is used to study species with unpaired electrons, such as radicals or certain transition metal complexes. libretexts.orguniversite-paris-saclay.fr Theoretical EPR spectral simulations can predict parameters like g-values and hyperfine coupling constants, which are characteristic of the electronic environment of the unpaired electron. libretexts.orgauburn.edu These simulations are particularly valuable for characterizing transient intermediates or complexes involving this compound that may be difficult to study experimentally. unige.ch Simulating EPR spectra often involves considering the anisotropy of magnetic parameters, especially in solid or disordered phases. auburn.edubruker.com
Thermochemical and Kinetic Parameters from Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for determining fundamental thermochemical and kinetic properties of molecules and reactions.
The enthalpy of formation (ΔHf) of a compound is a key thermochemical property that can be calculated using quantum chemical methods. nih.govffi.noresearchgate.net These calculations often involve computing the total energy of the molecule and the energies of its constituent elements in their standard states, or by using isodesmic reactions. nih.govffi.no Theoretical calculations can provide gas-phase enthalpies of formation, which can then be related to condensed-phase values using experimental or empirical methods. ffi.no
Bond dissociation energy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond. kuleuven.bewikipedia.org For this compound, the As-H bond dissociation energy is a critical parameter related to its reactivity and stability. Theoretical calculations can determine BDEs by calculating the energy difference between the molecule and the resulting radical fragments. kuleuven.be These calculations provide valuable information about the strength of chemical bonds within this compound.
Interactive Table 1: Examples of Calculated Thermochemical Parameters (Illustrative Data)
| Parameter | Value (kJ/mol) | Method | Basis Set | Reference (Illustrative) |
| Enthalpy of Formation | -66.4 | DFT (B3LYP) | 6-311+G(d,p) | springerprofessional.de |
| As-H Bond Dissociation Energy | ~297 | Ab initio | CCSD(T) | (Hypothetical) |
Theoretical calculations are essential for understanding reaction mechanisms by identifying transition states and calculating the energy barriers associated with chemical transformations. ethz.chnumberanalytics.com Transition State Theory (TST) is a widely used framework for calculating reaction rates based on the properties of the transition state, which is the highest energy point along the reaction pathway on the potential energy surface. numberanalytics.comwikipedia.orglibretexts.org
For reactions involving this compound, quantum chemical calculations can locate transition states, determine their structures, and calculate the activation energy (the energy difference between the reactants and the transition state). ethz.chnumberanalytics.com These energy barriers are crucial for predicting how fast a reaction will proceed. While TST provides a fundamental understanding, more advanced theories can account for quantum effects like tunneling, which can be significant for reactions involving light atoms like hydrogen, especially at lower temperatures. ethz.ch
Interactive Table 2: Examples of Calculated Energy Barriers (Illustrative Data)
| Reaction | Energy Barrier (kJ/mol) | Method | Basis Set | Reference (Illustrative) |
| AsH3 + X → Transition State → Products | 50 | DFT (ωB97XD) | aug-cc-pVTZ | springerprofessional.de |
| AsH3 Decomposition | 250 | Ab initio | MP2 | (Hypothetical) |
Theoretical calculations, often in conjunction with TST or more sophisticated kinetic theories, can be used to predict reaction rate constants. ethz.chnih.gov The rate constant quantifies the speed of a chemical reaction. By calculating the activation energy and other parameters related to the transition state and reactants, theoretical methods can estimate the rate constant at a given temperature. nih.govwikipedia.org
Predicting reaction kinetics for this compound allows researchers to understand its behavior in different environments and predict the products and pathways of its reactions. Theoretical studies can investigate the temperature dependence of rate constants, often described by the Arrhenius equation, although modified versions may be needed for a more accurate description over a wide temperature range. wikipedia.org
Interactive Table 3: Examples of Predicted Rate Constants (Illustrative Data)
| Reaction | Temperature (K) | Predicted Rate Constant (units vary) | Method | Reference (Illustrative) |
| AsH3 + Y → Products | 298 | 1.5 x 10^-15 | TST (DFT) | nih.gov |
| AsH3 + Z → Products | 500 | 2.2 x 10^-8 | TST (Ab initio) | (Hypothetical) |
Advanced Quantum Chemical Methodologies Applied to this compound Systems
Advanced quantum chemical methodologies are indispensable tools for studying this compound at a molecular level. These methods, based on the principles of quantum mechanics, allow for the calculation of various molecular properties without relying solely on experimental data. Different levels of theory and basis sets are employed depending on the desired accuracy and the computational resources available.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and properties of molecules and materials. DFT applications to this compound systems have focused on various aspects, including its adsorption behavior on different surfaces. For instance, DFT calculations have been used to investigate the adsorption of arsine gas on pristine, Stone-Wales-defected, and Fe-doped single-walled carbon nanotubes, revealing insights into interaction distances, adsorption energies, and geometry and electronic changes irantypist.com. Studies have shown that the interaction between AsH3 and 7557-SWCNT is a weak electrostatic interaction with a shortest distance of 3.353 Å and an adsorption energy of -0.35 kcal/mol irantypist.com. In contrast, AsH3 adsorption on Fe-doped CNTs shows relatively higher adsorption energy and charge transfer irantypist.com.
DFT has also been applied to study the adsorption mechanism of AsH3 on metal-functionalized coronene (B32277) quantum dots, highlighting the potential of materials like potassium and aluminum-decorated coronene for trapping AsH3 aphrc.org. These studies calculate adsorption energies and analyze changes in electronic properties, such as the HOMO-LUMO gap, to assess the sensing capabilities of these materials aphrc.org. Furthermore, DFT investigations have explored the adsorption of AsH3 on fullerene-like nanocages of boron nitride, aluminum nitride, and silicon carbide, indicating that these nanocages can adsorb AsH3 and that the adsorption processes change their electrical conductivity, suggesting their potential use as sensors researchgate.net. DFT computations have also been employed to study AsH3 adsorption on pristine, P-doped, and Ga-doped graphyne nanosheets, finding that Ga-doping significantly enhances the interaction and sensitivity to AsH3 ias.ac.in. The adsorption energy of AsH3 on Ga-doped graphyne was calculated to be as high as 43.9 kcal/mol in one configuration ias.ac.in.
DFT studies have also been used to investigate the adsorption of arsine molecules on doped graphitic carbon nitride (g-C3N4) compounds, demonstrating that doping with transition metals like Cr, Mo, and W, particularly in combination with phosphorus, can significantly improve the adsorption energy and thus the sensitivity of g-C3N4 for AsH3 detection and removal kashanu.ac.irkashanu.ac.ir. Calculated adsorption energies for AsH3 on various modified g-C3N4 systems ranged from -0.508 eV for P-doped to -3.105 eV for W/P-codoped g-C3N4 kashanu.ac.irkashanu.ac.ir. These studies also analyzed charge transfer and the effect of adsorption on the electronic band structure of the materials kashanu.ac.ir.
Ab Initio Molecular Orbital Theory (e.g., MP2, CCSD(T))
Ab initio molecular orbital theory methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)), provide a higher level of theoretical treatment compared to many DFT methods, often offering greater accuracy for molecular properties. These methods are used to calculate properties like molecular structures, vibrational frequencies, and energies.
Ab initio calculations, including MP2 and CCSD(T), have been utilized to study the structure, harmonic frequencies, and binding energy of this compound and its adducts. For example, ab initio molecular orbital methods predicted a stable Ga-As bonded species in the simplest gallane-arsine molecular adduct, H3Ga·AsH3, with a predicted binding energy of 16 kcal/mol at the MP4/HUZSP**//RHF/HUZSP* level of theory colab.ws.
These methods are also employed in computational thermochemical studies of arsine and its derivatives to determine properties like enthalpies of formation and bond dissociation energies researchgate.net. MP2 and CCSD(T) calculations, often with various basis sets, are used to obtain optimized geometries and vibrational frequencies, which are crucial for calculating thermochemical properties researchgate.netpsu.edu. For instance, MP2/6-311++G** calculations have been used to compute harmonic vibrational frequencies for AsH3, showing generally good agreement with available experimental values psu.edu.
CCSD(T) calculations, particularly with advanced basis sets like cc-pVQZ-PP-F12, are used for accurate modeling of molecules containing heavy elements like arsenic ucl.ac.uk. Studies on the reaction mechanisms involving arsine, such as the reaction with hydroxyl radicals, have been evaluated at high levels of theory like CCSD(T)/CBS//CCSD/cc-pVTZ researchgate.net.
Composite High-Accuracy Quantum Chemical Methods
Composite high-accuracy quantum chemical methods combine results from several calculations performed at different levels of theory and with different basis sets to achieve high accuracy, often aiming for "chemical accuracy" (typically within 1 kcal/mol of the experimental value). These methods are particularly useful for calculating thermodynamic quantities.
Methods like Gaussian-n (G2, G3) and Correlation Consistent Composite Method are examples of composite methods used in computational chemistry chemeurope.com. While the provided search results specifically mention the use of composite methods like CBS-QB3 and CBS-Q in the context of studying arsine and its derivatives for calculating structures, vibrational frequencies, enthalpies of formation, and dissociation energies, detailed findings specifically for this compound (AsH3) from these composite methods are not extensively elaborated upon within the snippets researchgate.net. However, their application in such studies indicates their value in obtaining reliable thermochemical data for arsenic compounds. These methods are designed to reduce errors associated with incomplete basis sets and approximations in the theoretical treatment chemeurope.com.
Synthesis and Advanced Reaction Chemistry of Arsane and Its Derivatives
Mechanistic Pathways in Arsane Generation and Decomposition
This compound (AsH₃), the simplest hydride of arsenic, is a highly toxic gas with significant applications in the semiconductor industry. Its chemistry, particularly its generation and decomposition, involves complex mechanistic pathways that are crucial for both its synthesis and safe handling.
Hydride Generation Mechanisms from Arsenic Species
The generation of this compound via hydride reduction is a cornerstone of analytical techniques for arsenic speciation. The most common method involves the reaction of arsenic species with a reducing agent, typically sodium borohydride (NaBH₄), in an acidic medium. nih.gov The mechanism is highly dependent on the oxidation state of the arsenic and the pH of the solution.
Arsenite [As(III)] is readily and instantaneously converted to this compound upon reaction with sodium borohydride in an acidic solution. researchgate.net In contrast, arsenate [As(V)] reduction is significantly slower. nih.gov The determination of total arsenic, therefore, necessitates a pre-reduction step to convert all inorganic arsenic to the As(III) state, often achieved using reagents like potassium iodide.
The general reaction can be summarized as follows:
As(III) Reduction: As³⁺ + 3BH₄⁻ + 3H⁺ → AsH₃ + 3BH₃ + 3H₂
As(V) Pre-reduction: H₃AsO₄ + 2I⁻ + 2H⁺ → H₃AsO₃ + I₂ + H₂O
The efficiency of this compound generation is also influenced by the specific arsenic compound. Studies on organoarsenic species such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) have shown that the reaction conditions, including the concentration of the acid and the reducing agent, can be tuned to selectively generate arsines, allowing for speciation analysis. nih.govresearchgate.net For instance, specific pH levels and reagent concentrations can allow for the determination of As(III) alone, a combination of As(III) and As(V), or a mix of As(III) and DMA. researchgate.net
Table 1: Conditions for Selective Arsine Generation from Arsenic Species
| Target Analyte(s) | Reaction Medium | Pre-reducing Agent | Key Conditions |
| As(III) | 4-6 M Hydrochloric Acid | None | 0.05% NaBH₄ |
| As(III) + As(V) | 6 M Hydrochloric Acid | Potassium Iodide | --- |
| As(III) + DMA | 0.12 M Acetic Acid | None | --- |
| Total Arsenic | 0.01 M Acid | 5% L-cysteine | 2% NaBH₄, contact time <10 min |
| DMA | 1.0 M Acid | 4.0% L-cysteine | 0.3-0.6% NaBH₄, contact time <5 min |
| MMA | 4.0 M Acid | 0.4% L-cysteine | 0.03% NaBH₄, contact time of 30 min |
Thermal Decomposition Pathways and Fragmentation Analysis
This compound is thermodynamically unstable and decomposes into its constituent elements, arsenic and hydrogen. This decomposition is kinetically slow at room temperature but accelerates significantly at elevated temperatures. wikipedia.org The thermal decomposition of this compound is a critical process in the manufacturing of semiconductors, where it is used as a precursor for depositing arsenic layers.
The decomposition reaction is: 2AsH₃(g) → 2As(s) + 3H₂(g)
This process is known to be autocatalytic, meaning the elemental arsenic produced during the reaction acts as a catalyst, accelerating further decomposition. wikipedia.org The decomposition becomes rapid at temperatures around 230-300°C. wikipedia.orgnih.gov Factors such as the presence of light, humidity, and certain catalytic surfaces like alumina can also facilitate the rate of decomposition. wikipedia.org
Fragmentation analysis during decomposition reveals the stepwise loss of hydrogen atoms. The initial step involves the breaking of an As-H bond to form the AsH₂ radical, followed by subsequent fragmentation to AsH and finally elemental arsenic.
Catalytic Decomposition and Oxidation Reaction Mechanisms
The decomposition and oxidation of this compound can be promoted by various catalysts, a process relevant for gas purification and pollution control. This compound is readily oxidized by oxygen, even at the dilute concentrations found in air, to form arsenic(III) oxide and water. wikipedia.org 2AsH₃ + 3O₂ → As₂O₃ + 3H₂O
Strong oxidizing agents, such as potassium permanganate or nitric acid, can cause violent reactions with this compound. wikipedia.org
Catalytic oxidation offers a controlled method for this compound removal. Supported metal and metal oxide catalysts have been investigated for this purpose. For instance, a copper(II) oxide on carbon adsorbent has shown high affinity for this compound. researchgate.net Fe-Ce co-doped TiO₂ catalysts have also been shown to effectively oxidize AsH₃ at temperatures around 150°C, converting it to elemental arsenic and arsenic(III) oxide which are then adsorbed onto the catalyst surface. nih.gov The mechanism involves the participation of lattice oxygen from the catalyst in the oxidation of adsorbed AsH₃. nih.gov
This compound as a Ligand in Coordination Chemistry
The lone pair of electrons on the arsenic atom allows this compound and its organic derivatives (RₓAsH₃₋ₓ) to function as ligands in coordination chemistry, forming complexes with various transition metals.
Synthesis and Structural Elucidation of Metal-Arsane Complexes
A variety of metal-arsane complexes have been synthesized and structurally characterized. The synthesis typically involves the reaction of a metal halide or other precursor with the arsine ligand in a suitable solvent.
Examples of synthesized metal-arsane complexes include:
Gold(I) Complexes: A series of gold(I) complexes with the general formula LAuCl have been synthesized, where L represents various tertiary this compound ligands such as tris(p-tolylthis compound) and bis(diphenylarsano)ethane. X-ray crystallography reveals a linear geometry around the gold center. researchgate.net
Osmium Complexes: The reaction of tris{4-(methylsulfanyl)phenyl}arsine with a triosmium precursor yields [Os₃{As(C₆H₄SCH₃)₃}(CO)₁₁], where the arsine ligand is equatorially coordinated to one osmium atom in the Os₃ triangle. nih.gov
Arsenic(III) Halide Complexes: Arsenic(III) halides themselves can act as Lewis acids, reacting with arsine ligands to form complexes like [AsCl₃(PMe₃)] and [AsBr₃{o-C₆H₄(AsMe₂)₂}]. rsc.orgresearchgate.netsoton.ac.uk These often feature dimeric structures with halogen bridges. rsc.orgresearchgate.netsoton.ac.uk
The structures of these complexes are typically elucidated using single-crystal X-ray diffraction, which provides precise information on bond lengths and angles.
Table 2: Selected Bond Parameters in Metal-Arsane Complexes
| Complex | Metal-Arsenic Bond Length (Å) | Coordination Geometry | Reference |
| (p-tolyl)₃AsAuCl | ~2.34 | Linear | researchgate.net |
| [Os₃{As(C₆H₄SCH₃)₃}(CO)₁₁] | 2.4173(4) | Distorted Octahedral (on Os) | nih.gov |
| [AsBr₃{o-C₆H₄(AsMe₂)₂}] | 2.6515(11), 2.6375(11) | Distorted Octahedral | rsc.org |
Bonding and Electronic Structure of this compound Coordination Compounds
The bonding in metal-arsane complexes can be described by established theories of coordination chemistry, such as Valence Bond Theory (VBT) and Crystal Field Theory (CFT). unacademy.comdacollege.orguomustansiriyah.edu.iqfiveable.me
Valence Bond Theory: In VBT, the formation of a metal-arsane complex is viewed as a Lewis acid-base interaction. dacollege.org The arsine ligand (Lewis base) donates its lone pair of electrons to a vacant hybrid orbital of the central metal ion (Lewis acid) to form a coordinate covalent bond. unacademy.comdacollege.org The geometry of the complex (e.g., linear, tetrahedral, octahedral) is determined by the type of hybridization of the metal's orbitals (e.g., sp, sp³, d²sp³). unacademy.comfiveable.me
Crystal Field Theory: CFT provides an electrostatic model that considers the interaction between the metal ion's d-orbitals and the electric field created by the ligands. fiveable.me This interaction causes the d-orbitals to split into different energy levels. The magnitude of this splitting helps explain the magnetic properties and colors of the complexes. fiveable.me
Modern computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of these complexes in greater detail. researchgate.netusd.eduresearchgate.net DFT calculations can provide insights into the nature of the metal-ligand bond, orbital interactions, and the distribution of electron density within the molecule, complementing experimental findings. researchgate.netusd.eduresearchgate.net For example, DFT studies on gold(I) arsine complexes have shown good agreement between computed values and experimental results for molecular geometry. researchgate.net
Reactivity and Catalytic Applications of Tertiary Arsine Ligands
Tertiary arsines (R₃As), derivatives of this compound, serve as ligands in transition metal catalysis, influencing the reactivity and selectivity of various organic transformations. Their electronic and steric properties can be tuned by modifying the R groups, making them valuable tools in catalyst design.
C-H Activation:
Transition metal complexes featuring tertiary arsine ligands have been investigated for their potential in C-H bond activation, a fundamental process for the direct functionalization of hydrocarbons. The general mechanism often involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination to form the functionalized product and regenerate the catalyst.
A key step in many catalytic cycles involving these complexes is the reductive elimination of a C-C or C-H bond from the metal center. Studies on rhodium and ruthenium complexes have shown that the nature of the ligands, including tertiary arsines, can significantly influence the facility of this step. For instance, heterobimetallic complexes involving a transition metal and a main group metal, such as zinc, have demonstrated accelerated C-H bond reductive elimination. This is attributed to the electronic influence of the second metal on the transition metal center, which facilitates the bond-forming process. While the direct catalytic application of tertiary arsine ligands in C-H activation is an area of ongoing research, mechanistic studies of related phosphine (B1218219) systems provide valuable insights. The principles of oxidative addition and reductive elimination are central to these transformations, and the electronic properties of arsine ligands can modulate the energetics of these steps.
Desulfurization:
In the field of hydrodesulfurization (HDS), a critical process for removing sulfur from fossil fuels, transition metal sulfides are the conventional catalysts. While not as common as phosphines, tertiary arsines have been explored as ligands to modify the activity and selectivity of HDS catalysts. The mechanism of HDS involves the adsorption of sulfur-containing compounds, such as thiophene and its derivatives, onto the catalyst surface, followed by C-S bond cleavage and hydrogenation.
The role of the tertiary arsine ligand in this process is to modulate the electronic properties of the metal center, thereby influencing the adsorption of the sulfur-containing molecule and the subsequent cleavage of the C-S bond. While detailed mechanistic studies specifically isolating the role of tertiary arsine ligands in industrial HDS are not extensively documented in the readily available literature, the principles of their coordination chemistry suggest they can impact the catalytic cycle.
Rare-Earth Metal Arsine and Arsinidene Complex Synthesis and Characterization
The chemistry of rare-earth metal complexes with arsenic-donor ligands is a developing field, offering potential for novel reactivity. The synthesis of these complexes often starts with a primary or secondary arsine which is then used to form more complex structures.
A notable strategy for the synthesis of a rare-earth metal arsinidene complex involves a stepwise deprotonation of a primary arsine complex. For example, a yttrium-arsine complex, [Cp′₃Y{As(H)₂Mes}] (where Cp′ = η⁵-C₅H₄Me and Mes = mesityl), has been synthesized. This primary arsine complex serves as a precursor to arsenide and arsinidene complexes. Deprotonation of this complex with n-butyllithium (nBuLi) leads to the formation of a trimetallic μ-arsenide complex, [{Cp′₂Y[μ-As(H)Mes]}₃]. Further deprotonation of the remaining As-H bonds in the arsenide complex with nBuLi in the presence of tetrahydrofuran (THF) yields a heterobimetallic yttrium-lithium μ-arsinidene complex, [Li(thf)₄]₂[{Cp′₂Y(μ-AsMes)}₃Li]. This complex represents the first example of a rare-earth metal complex containing an arsinidene ligand. nih.gov
The characterization of these complexes involves a combination of techniques. The yttrium-arsine complex exhibits characteristic As-H stretches in its infrared (IR) spectrum at 2120 and 2154 cm⁻¹. nih.gov The molecular structures of the arsine, arsenide, and arsinidene complexes have been determined by single-crystal X-ray diffraction, providing precise information on bond lengths and angles. For instance, the Y-As bond length in the primary arsine complex is 3.0945(6) Å. nih.gov Density functional theory (DFT) calculations have also been employed to analyze the bonding between the yttrium and arsenic atoms in these complexes.
Reactions of this compound in Polymerization Systems
This compound can act as a potent inhibitor in olefin polymerization, particularly in systems utilizing Ziegler-Natta catalysts. Its presence, even at parts-per-million levels, can significantly impact catalyst activity and the properties of the resulting polymer.
Mechanistic Inhibition Studies in Olefin Polymerization
In the Ziegler-Natta catalyzed polymerization of propylene, this compound acts as an inhibitor by interacting with the active components of the catalytic system. mdpi.comresearchgate.net The catalyst typically consists of a titanium species, such as TiCl₄, supported on magnesium chloride (MgCl₂), and an aluminum alkyl co-catalyst, like triethylaluminum (TEAL).
The proposed mechanism of inhibition involves the competition of this compound with the propylene monomer for the active titanium center of the catalyst. This compound, being a soft Lewis base, can coordinate to the transition metal center. nih.gov This coordination is often irreversible and leads to the deactivation of the catalyst. mdpi.com The interaction is not limited to the titanium active center; this compound can also react with the MgCl₂ support and the aluminum alkyl co-catalyst. mdpi.com
Studies have shown that this compound can adsorb onto the catalyst surface, and computational analyses indicate a stable adsorption energy. For instance, the adsorption energy of arsine on a catalyst model has been calculated to be -60.8 Kcal/mol. nih.gov This strong interaction prevents the propylene monomer from accessing the active site, thereby halting the polymerization process.
Impact on Catalyst Active Site Reactivity and Polymer Chain Propagation
The coordination of this compound to the titanium active site directly impacts the reactivity of the catalyst and hinders the propagation of the polymer chain. nih.gov The polymerization process involves the insertion of the olefin into the Ti-alkyl bond. mdpi.com When this compound is present, it competes with propylene for this coordination site. The formation of a stable complex between arsine and the titanium center effectively blocks the site, preventing the monomer from inserting and thus inhibiting the growth of the polymer chain. mdpi.comnih.gov
The presence of this compound has a noticeable effect on the final properties of the polypropylene. For example, an increase in arsine concentration has been correlated with an increase in the Melt Flow Index (MFI) of the polymer. researchgate.net A higher MFI indicates a lower average molecular weight, suggesting that this compound may also influence chain termination events or lead to the production of shorter polymer chains. The inhibition by arsine can also affect catalyst productivity, with decreases in productivity observed at very low concentrations of arsine. mdpi.com
The following table summarizes the effect of increasing arsine concentration on polypropylene properties during Ziegler-Natta polymerization:
| Arsine Concentration | Catalyst Productivity | Melt Flow Index (MFI) | Average Molecular Weight (Mw) |
| Increasing | Decreasing | Increasing | Decreasing |
The interaction of this compound with the Ziegler-Natta catalyst can also lead to subsequent reactions that affect the polymer's stability. For instance, the arsenic in the AsH₃-TiCl₄-MgCl₂ complex can be oxidized, forming radical complexes that can initiate the degradation of the polypropylene. mdpi.com
Organothis compound and Halogenated this compound Synthetic Methodologies
Controlled Functionalization of this compound
The controlled functionalization of the As-H bonds in this compound is a fundamental step in the synthesis of more complex organoarsenic compounds and halogenated arsanes.
Synthesis of Organoarsanes:
One of the primary methods for the synthesis of organoarsanes from this compound is through hydroarsination reactions. This involves the addition of an As-H bond across an unsaturated carbon-carbon bond. For example, the hydroarsination of alkenes with primary arsines can be catalyzed by zirconium compounds. This reaction, however, may require photo-irradiation to proceed with unactivated alkenes. Michael acceptors, on the other hand, can react with primary arsines in the presence of a zirconium catalyst without the need for irradiation.
Synthesis of Halogenated Arsanes:
The synthesis of halogenated arsanes can be achieved through various methods. A common approach for the synthesis of primary aryl arsine dihalides involves the reduction of the corresponding arsonic acids. produccioncientificaluz.org While this method does not start directly from this compound, it is a key route to functionalized haloarsanes. The resulting dihalides can then be used as precursors for a variety of other organoarsenic compounds through the substitution of the halogen atoms.
Arsenic triiodide (AsI₃) has been highlighted as a useful and less toxic precursor compared to arsenic trichloride for the synthesis of various arsenic(III) derivatives, including arsines. scielo.br While direct halogenation of this compound (AsH₃) is plausible, controlling the degree of substitution to obtain mono- or di-halogenated arsanes can be challenging due to the reactivity of the As-H bonds.
Synthesis of Substituted Arsanes for Specific Applications
The targeted synthesis of substituted arsanes, which are organoarsenic compounds where one or more hydrogen atoms of arsine (AsH₃) are replaced by organic or inorganic groups, is a field of significant research interest. The ability to introduce specific substituents allows for the fine-tuning of the electronic and steric properties of the this compound, leading to a wide range of applications in catalysis, materials science, and electronics. This section details the synthetic methodologies for preparing substituted arsanes tailored for these specific functions.
Synthesis of this compound Ligands for Catalysis
Substituted arsanes are effective ligands in transition-metal-catalyzed reactions due to their unique electronic properties. The synthesis of functionalized this compound ligands often involves the formation of arsenic-carbon bonds through various coupling strategies.
A prominent method for the synthesis of triarylarsines is the palladium-catalyzed cross-coupling reaction. This approach allows for the introduction of various functional groups into the aryl substituents, thereby modulating the ligand's properties. For instance, the palladium-catalyzed arsination of aryl iodides with diphenyl(tributylstannyl)arsine affords functionalized triarylarsines in good yields. This method is compatible with a range of functional groups on the aryl iodide, such as esters, ketones, and nitriles.
Another versatile route is the reaction of organolithium or Grignard reagents with haloarsines. This classic method allows for the straightforward synthesis of a wide variety of alkylated and arylated arsanes. The reaction of an aryl halide with lithium or magnesium followed by the addition of an arsenic halide, such as arsenic trichloride, results in the formation of the corresponding substituted this compound.
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product | Application |
| Aryl Iodide | Diphenyl(tributylstannyl)arsine | Pd(PPh₃)₄ | Functionalized Triarylarsine | Ligand in Cross-Coupling Reactions |
| Aryl Halide | Lithium/Magnesium | Arsenic Trichloride | Triarylarsine | Ligand in Homogeneous Catalysis |
| BINOL ditriflate | Diphenylarsine | Nickel Catalyst | BINAs and BINAPAs | Chiral Ligands in Asymmetric Catalysis |
This table presents examples of synthetic routes to this compound ligands for catalysis.
Research has also focused on the development of chiral this compound ligands for asymmetric catalysis. The synthesis of ligands such as BINAs and BINAPAs, which are arsenic analogs of the well-known BINAP phosphine ligands, has been achieved through nickel-catalyzed arsination of BINOL ditriflate with diphenylarsine. These chiral this compound ligands have shown promise in various asymmetric transformations.
Synthesis of Arsanes for Materials Science
In materials science, substituted arsanes are utilized as precursors for the synthesis of novel materials with specific electronic and structural properties, most notably in the fabrication of metal-organic frameworks (MOFs).
The synthesis of this compound-based ligands for MOFs typically involves the incorporation of coordinating functionalities, such as carboxylates or pyridyl groups, onto a triarylarsine scaffold. For example, a tritopic pyrazole-based organoarsine ligand, tris(4-(1H-pyrazol-4-yl)phenyl)this compound (H₃TPZA), has been synthesized through a multi-step process. digitellinc.com This ligand can then be reacted with various metal ions to form Arsenic Coordination Materials (AsCMs), which are a subclass of MOFs. digitellinc.com
Another example is the synthesis of As(C₆H₄-4-CO₂H)₃, a triarylarsine functionalized with carboxylic acid groups. This ligand reacts with cobalt(II) salts and 4,4'-bipyridine to form AsCM-102, a MOF that can act as a solid-state ligand for rhodium(I) complexes in olefin hydroformylation catalysis. nih.gov The incorporation of the arsine functionality within the MOF structure provides a robust platform for heterogenizing homogeneous catalysts, mitigating issues of catalyst leaching and improving recyclability. nih.gov
| Ligand Precursor | Metal Salt | Product MOF | Application |
| tris(4-(1H-pyrazol-4-yl)phenyl)this compound (H₃TPZA) | Zinc(II) perchlorate | AsCM-303 | Gas Separation, Sensing |
| As(C₆H₄-4-CO₂H)₃ | Cobalt(II) tetrafluoroborate | AsCM-102 | Heterogeneous Catalysis (Hydroformylation) |
| Phenylpyridyl-functionalized arsine linker | Gold(I) chloride | Au-ACM-1 | Heterogeneous Catalysis, Luminescence |
This table showcases the synthesis of this compound-containing MOFs for various material applications.
The post-synthetic modification of these this compound-containing MOFs allows for the introduction of various metal centers, further expanding their potential applications. For instance, the metallation of ACM-1, a triarylarsine-containing MOF, with gold(I) enhances its catalytic activity and induces luminescent properties. utexas.edu
Synthesis of Arsanes for the Electronics Industry
The electronics industry relies on high-purity organoarsenic compounds as precursors for the deposition of semiconductor materials. The synthesis of these specialized arsanes is geared towards achieving ultra-high purity to meet the stringent requirements of semiconductor device fabrication.
Gallium arsenide (GaAs), a key compound semiconductor, is synthesized via metal-organic chemical vapor deposition (MOCVD) using trimethylgallium (B75665) and arsine (AsH₃). oeko.info While arsine itself is not a substituted this compound, its derivatives are also explored as alternative, less hazardous arsenic sources. For example, tertiarybutylarsine (tBuAsH₂) has been investigated as a liquid precursor that is less toxic than gaseous arsine.
The synthesis of high-purity tertiarybutylarsine involves the reaction of arsenic trichloride with tert-butylmagnesium chloride to form tri-tert-butylarsine, which is then reduced with a suitable reducing agent to yield the final product. The purification of these precursors is a critical step and often involves multiple distillation and purification stages to remove any metallic or organic impurities that could compromise the electronic properties of the resulting semiconductor material.
| Arsenic Source | Alkylating/Reducing Agent | Product | Application |
| Arsenic Trichloride | tert-Butylmagnesium chloride | Tri-tert-butylarsine | Intermediate for tBuAsH₂ synthesis |
| Tri-tert-butylarsine | Reducing Agent | Tertiarybutylarsine (tBuAsH₂) | MOCVD precursor for GaAs |
This table illustrates the synthetic pathway for an alternative arsenic precursor for the electronics industry.
The development of safer and more efficient synthetic routes to high-purity organoarsenic precursors remains an active area of research, driven by the continuous demand for advanced semiconductor devices. oup.com
Advanced Spectroscopic and Analytical Methodologies for Arsane Research
Methodological Advancements in Arsane Generation for Analytical Purposes
The generation of gaseous this compound (AsH₃) from arsenic-containing compounds is a critical step in many advanced analytical techniques. Methodological advancements have focused on improving the efficiency, selectivity, and speed of this process, while also embracing miniaturization and automation.
Optimized Hydride Generation Systems for Enhanced Selectivity and Sensitivity
Hydride generation (HG) is a sample introduction technique that converts certain elements, including arsenic, into their volatile hydrides. datapdf.com This process significantly enhances sensitivity by separating the analyte from the sample matrix and introducing it directly into the atomizer of a spectrometer. usgs.govresearchgate.net Modern HG systems have been optimized to improve both selectivity and sensitivity for this compound analysis.
Selectivity in this compound generation is crucial for arsenic speciation analysis, which aims to distinguish between different chemical forms of arsenic that vary in toxicity. acs.org This is often achieved by controlling the pH of the reaction medium. nih.govpageplace.de For instance, at a pH of 6, trivalent arsenic species can be quantitatively converted to their corresponding arsines, while pentavalent inorganic arsenic (iAs(V)) and monomethylarsonic acid (MAs(V)) show minimal conversion. acs.orgrsc.org To determine the total inorganic arsenic, a pre-reduction step is necessary to convert pentavalent species to their trivalent forms before hydride generation. youtube.com L-cysteine is a commonly used pre-reducing agent that, in acidic media, facilitates the conversion of pentavalent arsenic species to trivalent ones, allowing for their subsequent conversion to this compound. rsc.orgresearchgate.net
The sensitivity of HG systems is influenced by various factors, including the concentrations of the acid and the reducing agent, typically sodium borohydride (NaBH₄). researchgate.netmdpi.com Optimized conditions, such as low acid concentrations in the presence of L-cysteine, have been shown to greatly enhance the analytical signals. researchgate.net The efficiency of the hydride generation process can approach 100% for all hydride-forming arsenic species under controlled conditions. acs.org
Below is a table summarizing conditions for the selective generation of different arsenic species.
| Arsenic Species | pH/Acid Condition | Pre-reducing Agent | This compound Generation |
| As(III) | pH 4-5 or 4-6 M HCl | None | Quantitative |
| Total Inorganic As (As(III) + As(V)) | pH ≤ 1 or 0.01 M HCl | L-cysteine or KI/ascorbic acid | Quantitative |
| Dimethylarsinic acid (DMA) | 1.0 M HCl | L-cysteine | Quantitative |
| Monomethylarsonic acid (MMA) | 4.0 M HCl | L-cysteine | Quantitative |
Miniaturization and Automation in this compound Evolution Systems
Recent trends in analytical chemistry have emphasized the miniaturization and automation of sample preparation and analysis to reduce reagent consumption, minimize waste, and increase sample throughput. nih.gov These principles have been applied to this compound evolution systems.
Miniaturization has been demonstrated through the development of microfluidic paper-based analytical devices (µPADs). These devices utilize small volumes of reagents and samples for colorimetric arsenic detection, offering a portable and low-cost alternative to traditional laboratory-based methods. Another approach involves online sorption using novel materials like a cigarette filter to preconcentrate arsenic species before hydride generation, leading to a simple and sensitive methodology. nih.gov
Automation of hydride generation is commonly achieved through flow injection analysis (FIA) and sequential injection analysis (SIA). nih.gov These systems automate the mixing of the sample with reagents and the transfer of the generated this compound to the detector, leading to improved precision and robustness. nih.gov Continuous flow (CF) systems, first described in 1973, involve the continuous mixing of a sample solution with a tetrahydroborate solution, with the resulting gaseous hydride being separated and directed to the detector. nih.gov More advanced automated systems, such as lab-on-valve (LOV) and multicommutation flow systems, offer further integration and control over the analytical process. nih.gov An automated hydride generation (AHG) interface for inductively coupled plasma mass spectrometry (ICP-MS) has been developed that provides statistically indistinguishable response slopes for major arsenic species, eliminating the need for sample pretreatment to convert all forms to As(V).
Principles and Development of this compound Detection Techniques
The detection of gaseous this compound is accomplished using highly sensitive spectroscopic techniques. Continuous advancements in these methods have led to lower detection limits and improved analytical performance.
Atomic Absorption Spectrometry with Hydride Generation (HG-AAS) Principle Advancements
Hydride Generation Atomic Absorption Spectrometry (HG-AAS) is a well-established technique for the determination of arsenic. usgs.gov The method involves the generation of this compound, which is then carried by a stream of inert gas into a heated quartz cell placed in the optical path of an atomic absorption spectrometer. The high temperature in the cell atomizes the this compound into free arsenic atoms, which can then absorb light at a characteristic wavelength from a specific light source, such as an electrodeless discharge lamp. The amount of light absorbed is proportional to the concentration of arsenic in the original sample.
Advancements in HG-AAS have focused on improving sensitivity and simplifying the analytical procedure. The sensitivity of HG-AAS is significantly higher than conventional flame AAS, with detection limits typically in the parts-per-billion (ppb) or µg/L range. usgs.gov For instance, detection limits for As(III) and total inorganic arsenic have been reported to be 1.96 ng g⁻¹ and 3.85 ng g⁻¹, respectively, in rice samples. Another study reported detection limits of 0.8 µg L⁻¹ for both As(III) and As(V). The use of a multiatomizer can further enhance the performance of the system. acs.org The precision of HG-AAS methods is generally high, with relative standard deviations of less than 4% being reported. youtube.com
The following table presents a comparison of detection limits for arsenic species using HG-AAS from different studies.
| Arsenic Species | Detection Limit | Reference |
| As(III) | 1.96 ng g⁻¹ | |
| Total Inorganic As | 3.85 ng g⁻¹ | |
| As(III) | 0.02 µg/L | youtube.com |
| Total Inorganic As | 0.03 µg/L | youtube.com |
| As(III) / As(V) | 0.8 µg L⁻¹ | |
| Total Arsenic | 1.1 ppb | researchgate.net |
| DMA | 0.5 ppb | researchgate.net |
| As(III) | 0.6 ppb | researchgate.net |
| MMA | 1.8 ppb | researchgate.net |
Atomic Fluorescence Spectrometry (AFS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Coupled with Hydride Generation
For even lower detection limits, hydride generation is often coupled with Atomic Fluorescence Spectrometry (AFS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Atomic Fluorescence Spectrometry (AFS): In HG-AFS, the generated this compound is atomized, and the resulting arsenic atoms are excited by a light source. The subsequent decay of these excited atoms results in the emission of fluorescence, the intensity of which is proportional to the arsenic concentration. AFS instruments coupled with hydride generation can achieve analytical performance comparable to ICP-MS but at a substantially lower cost. acs.org The use of advanced atomizers, such as the flame-in-gas-shield (FIGS) atomizer, has been shown to significantly improve sensitivity and reduce baseline noise, leading to detection limits in the sub-ng L⁻¹ range. acs.orgrsc.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): HG-ICP-MS is an extremely sensitive technique for arsenic analysis. acs.org The generated this compound is introduced into the high-temperature argon plasma of the ICP-MS, where it is atomized and ionized. The resulting arsenic ions are then separated by their mass-to-charge ratio and detected. This method effectively overcomes spectral interferences, such as those from argon chloride (ArCl⁺), which can be problematic in conventional liquid sample introduction for ICP-MS. The coupling of hydride generation with ICP-MS can increase the relative sensitivity by over 2000-fold compared to high-resolution ICP-MS without hydride generation.
A comparison of detection limits for various arsenic species using HG-AFS and HG-ICP-MS is presented below.
| Technique | Arsenic Species | Detection Limit (ng L⁻¹) | Reference |
| HG-AFS with FIGS | Arsenite | 0.44 | acs.orgrsc.org |
| HG-AFS with FIGS | Total inorganic As | 0.74 | acs.orgrsc.org |
| HG-AFS with FIGS | Monomethylated As | 0.15 | acs.orgrsc.org |
| HG-AFS with FIGS | Dimethylated As | 0.17 | acs.orgrsc.org |
| HG-AFS with FIGS | Trimethylarsine (B50810) oxide | 0.67 | acs.orgrsc.org |
| HG-ICP-MS | As(V), As(III), MMA, DMA | 63 pg (absolute) | |
| HG-ICP-MS | Arsenobetaine (AsB) | 90 pg (absolute) | |
| HG-ICP-MS | Routine analysis | 0.3 |
Chemiluminescence Detection of Gous this compound: Reaction Kinetics and Signal Generation
Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. The detection of this compound can be achieved by measuring the intense chemiluminescence that results from its gas-phase reaction with ozone (O₃). nih.govacs.org This method offers a fast and sensitive technique for this compound detection. acs.org
Reaction Kinetics: The reaction between this compound and ozone is a bimolecular reaction. acs.org The rate of the reaction and the intensity of the chemiluminescence are dependent on the concentrations of both reactants. Kinetic studies have been performed by measuring the decay of the arsine signal in the presence of excess ozone. acs.org By plotting the slopes of the logarithmic decays against the ozone concentration, the apparent bimolecular initial rate constant can be determined. acs.org The pressure at which the reaction occurs also affects the sensitivity; reducing the pressure from atmospheric pressure has been observed to decrease the sensitivity and increase non-linearity in calibration curves. acs.org
Signal Generation: The principle of signal generation involves the following steps:
Gaseous this compound is generated from the sample, typically through borohydride reduction. nih.gov
The this compound is then transported to a reaction cell. nih.gov
Ozone, often generated from ambient air, is introduced into the reaction cell. nih.gov
The reaction between this compound and ozone produces an excited-state species that emits photons as it decays to a lower energy state.
This emitted light is detected by a photomultiplier tube (PMT), which converts the light signal into an electrical signal. nih.gov The intensity of this signal is proportional to the concentration of this compound.
This detection method is highly sensitive, with a reported detection limit of 0.2 ppb. acs.org The response time is also very fast, measured at less than 5 seconds. acs.org
Spectrophotometric Modifications for this compound-Mediated Detection
Spectrophotometry offers a robust framework for the detection and quantification of this compound (AsH₃). Methodologies are often predicated on the chemical transformation of this compound into a chromophoric product or its interaction with a colored reagent.
A well-established technique involves the use of silver diethyldithiocarbamate (AgDDC). aalto.finih.gov In this method, this compound gas, generated from the reduction of arsenic compounds, is passed through a solution of AgDDC in an organic solvent like pyridine or chloroform. nih.govinstras.com The reaction between this compound and AgDDC forms a soluble red complex, the absorbance of which can be measured spectrophotometrically to determine the initial arsenic concentration. nih.govaalto.fi This method has been adapted for various applications, including analyzing this compound evolution in electrometallurgical processes. aalto.fiaalto.fi
Another innovative approach utilizes the in-situ color bleaching of methylene blue (MB) in a micellar medium. instras.comnih.gov In this system, this compound gas is generated via borohydride reduction of arsenite or arsenate. nih.gov The this compound then reduces the intensely colored methylene blue to its colorless leuco form. instras.com The decrease in the absorbance of the solution is directly proportional to the concentration of arsenic. instras.com The process can be accelerated by the presence of silver or gold nanoparticles. nih.govresearchgate.net This method is advantageous as it is rapid, reproducible, and free from common interferences like phosphate and silicate. instras.comnih.gov
Table 1: Comparison of Spectrophotometric Methods for this compound Detection
| Method | Reagent | Principle | Key Findings |
| Silver Diethyldithiocarbamate (AgDDC) | Silver diethyldithiocarbamate in pyridine/chloroform | Formation of a soluble red complex with this compound. aalto.finih.gov | Suitable for detecting and quantifying this compound gas in various experimental setups, including electrochemical cells. aalto.fi |
| Methylene Blue (MB) Bleaching | Methylene blue in an anionic micellar medium | This compound reduces methylene blue to its colorless form, causing color bleaching. instras.comnih.gov | The rate is enhanced by Au or Ag nanoparticles; offers a limit of detection as low as 0.03 ppm. nih.govresearchgate.net |
Fluorescence-Labeled DNA and Nanoparticle-Based Sensing Methodologies utilizing this compound-related principles
Modern sensing strategies for arsenic species, from which this compound is generated, increasingly employ the unique optical properties of nanoparticles and the specificity of biomolecules like DNA. These methods offer high sensitivity and selectivity.
Nanoparticle-Based Sensing: Metal nanoparticles, particularly gold (AuNPs) and silver (AgNPs), are widely used for the colorimetric detection of arsenic ions. mdpi.comnih.gov The principle often relies on the aggregation of nanoparticles induced by the target analyte, which causes a distinct color change due to shifts in the localized surface plasmon resonance (LSPR). mdpi.com For instance, glutathione-functionalized gold nanoparticles have been used to detect arsenic(III) ions, which cause the nanoparticle solution to change from pink to blue. researchgate.net Similarly, PEG-functionalized silver nanoparticles are effective in detecting arsenic(III) at concentrations as low as 1 ppb. mdpi.com
Fluorescence-Labeled DNA Sensing: Fluorescence-based sensors often utilize aptamers—short, single-stranded DNA (ssDNA) or RNA molecules that can bind to specific targets with high affinity. nih.gov In one common approach, a fluorophore-labeled aptamer is adsorbed onto a quencher, such as graphene oxide or a gold nanoparticle. nih.govuwaterloo.ca In the absence of the target (e.g., As³⁺), the fluorescence is quenched. nih.gov Upon introduction of the target, the aptamer binds to it, causing a conformational change that releases it from the quencher's surface, thereby restoring fluorescence. nih.govmdpi.com For example, a sensor using a FAM-labeled arsenic aptamer and MoS₂ nanosheets as a quencher has been developed, which forms a G-quadruplex structure upon binding to As³⁺, leading to an increase in fluorescence intensity. nih.gov
Table 2: Nanoparticle and DNA-Based Sensing Methodologies for Arsenic
| Methodology | Principle | Target Analyte | Limit of Detection (LOD) |
| Gold Nanoparticles (AuNPs) | Analyte-induced aggregation causes a colorimetric shift (e.g., pink to blue). mdpi.com | Arsenic(III) | ~2 ppb mdpi.com |
| Silver Nanoparticles (AgNPs) | Aggregation of nanoparticles leads to a rapid LSPR response. mdpi.com | Arsenic(III) | ~1 ppb mdpi.com |
| Fluorescent Aptasensor | Target binding to a fluorophore-labeled aptamer releases it from a quencher, restoring fluorescence. nih.govmdpi.com | Arsenic(III) | 18 nM nih.gov |
| Dual-Mode Sensor (AuNPs + Aptamer) | Fluorescence resonance energy transfer (FRET) between a FAM-labeled aptamer and AuNPs is disrupted by the target. nih.gov | Arsenic(III) | 55 nM nih.gov |
Surface-Sensitive Spectroscopic Probes for this compound Adsorption Studies
Understanding the interaction of this compound with solid surfaces is critical for applications in semiconductor manufacturing and catalysis. Surface-sensitive spectroscopic techniques provide atomic-level insights into adsorption structures, surface coverage, and reaction pathways.
Scanning Tunneling Microscopy (STM) for Surface Adsorption Structures
Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing surfaces with atomic resolution, making it ideal for studying the adsorption and decomposition of this compound molecules. aps.orgucdavis.edu Studies on the Si(100) 2x1 surface have revealed that the adsorption behavior of this compound is highly dependent on the substrate temperature. aps.org
At temperatures below 100 °C, this compound dissociatively adsorbs into As-H and Si-H species. aps.org Surface diffusion is negligible at this stage, leading to a saturation coverage of about 20%. aps.org Between 100 °C and 400 °C, the onset of surface diffusion allows for an increased saturation coverage of 25%, where As-As dimers form and coalesce into short chains. aps.org Above 400 °C, hydrogen begins to desorb, permitting higher arsenic coverage, which peaks at nearly 100% around 575 °C when all hydrogen has desorbed. aps.org STM images captured in these different temperature regimes show a variety of surface structures resulting from the interplay of adsorption, desorption, and surface diffusion rates. aps.orgaps.org More recent work has demonstrated that individual AsH₃ molecules fully dissociate on Si(001) at room temperature and can be incorporated substitutionally into the silicon lattice at temperatures below 350 °C. acs.org
Table 3: Temperature-Dependent Adsorption of this compound on Si(100) 2x1 Surface
| Temperature Range | Key Processes | Resulting Surface Structure | Saturation As Coverage |
| Below 100 °C | Dissociative adsorption (As-H, Si-H); negligible surface diffusion. aps.org | Disordered adspecies. | ~20% aps.org |
| 100 °C - 400 °C | Onset of surface diffusion. aps.org | Formation and coalescence of As-As dimers into short chains. aps.org | ~25% aps.org |
| Above 400 °C | Significant hydrogen desorption. aps.org | Larger As-covered areas. | Increasing aps.org |
| ~575 °C | Complete hydrogen desorption. aps.org | Nearly complete As monolayer. | ~100% aps.org |
| Near 650 °C | Onset of As desorption. aps.org | Decrease in As coverage. | Decreasing aps.org |
X-ray Photoemission Spectroscopy (XPS) for Surface Coverage Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. altertechnology.comresearchgate.netresearchgate.net It is highly effective for analyzing the surface coverage and chemical changes resulting from this compound adsorption.
XPS studies have shown that this compound readily decomposes on platinum, palladium, and nickel metal surfaces at room temperature. aip.org This decomposition leads to the formation of arsenic alloys on the surface. aip.org The formation of these alloys is confirmed by several characteristic changes in the XPS spectra, including a reduction in core-level line-shape asymmetry, a narrowing of the valence d-band, and shifts in Auger lines to lower kinetic energies. aip.org Furthermore, XPS can distinguish between different chemical states, for example, identifying arsenic oxides versus gallium arsenide. altertechnology.com The technique has also been used to analyze the adsorption of this compound on modified materials, such as copper-exchanged zeolites, where it helps to evaluate the chemical states of the elements on the adsorbent before and after exposure to AsH₃. scispace.com
Table 4: XPS Analysis of this compound Reaction with Metal and Metal Oxide Surfaces at Room Temperature
| Surface | Reactivity with this compound | Resulting Product |
| Platinum (Pt) | Readily decomposes this compound. aip.org | Pt-As alloy aip.org |
| Palladium (Pd) | Readily decomposes this compound. aip.org | Pd-As alloy aip.org |
| Nickel (Ni) | Readily decomposes this compound. aip.org | Ni-As alloy aip.org |
| Platinum(IV) Oxide (PtO₂) | Reacts with and is reduced by this compound. aip.org | Pt-As alloy aip.org |
| Palladium(II) Oxide (PdO) | Reacts with and is reduced by this compound. aip.org | Pd-As alloy aip.org |
| Nickel(II) Oxide (NiO) | Does not react with this compound. aip.org | No reaction aip.org |
Infrared Spectroscopy (IR) for Adsorption and Reaction Monitoring on Surfaces
Infrared (IR) spectroscopy is a valuable tool for monitoring adsorption processes and chemical reactions on surfaces in real-time. nih.govjascoinc.com By probing the vibrational modes of molecules, IR spectroscopy can identify functional groups and track their changes as a reaction progresses. clairet.co.ukyoutube.com This technique is particularly useful for studying the interaction of this compound with various materials.
The application of IR spectroscopy, often in the form of Attenuated Total Reflectance (ATR-FTIR), allows for in-situ analysis of the solid-liquid or solid-gas interface. nih.govamazonaws.commdpi.com For example, in studies of arsenic species adsorption on minerals like hematite and goethite, IR spectroscopy can identify the formation of inner-sphere complexes. nih.govnih.gov When studying the effect of this compound on catalysts, such as a Ziegler-Natta catalyst for polypropylene synthesis, FT-IR can detect structural changes. nih.gov For instance, an increase in bands between 800 and 970 cm⁻¹ has been associated with the concentration of oxidized arsenic atoms in an As-ZN complex, indicating a chemical interaction between the this compound and the catalyst. nih.gov This ability to monitor changes in chemical bonds provides direct insight into the adsorption mechanisms and subsequent surface reactions. scispace.comnih.gov
Table 5: Application of IR Spectroscopy in this compound-Related Research
| Application Area | Technique | Information Obtained |
| Adsorption on Minerals | ATR-FTIR | Qualitative and quantitative analysis of adsorbed arsenic species; identification of surface chemical morphology. nih.govresearchgate.net |
| Catalyst Interaction | FT-IR (ATR) | Determination of structural changes in the catalyst upon reaction with AsH₃; identification of new chemical complexes. nih.gov |
| Reaction Monitoring | In-situ FTIR | Real-time tracking of changes in functional groups to understand reaction kinetics and mechanisms. clairet.co.ukmdpi.com |
Environmental and Geochemical Transformation Pathways of Arsane
Biogeochemical Cycling of Arsane and Related Arsenic Species in Natural Systems
The biogeochemical cycling of arsenic is a complex interplay of chemical, physical, and biological processes that transform arsenic between its various oxidation states and chemical forms. This compound and its methylated derivatives play a crucial, albeit sometimes overlooked, role in this global cycle, particularly in the volatilization and atmospheric transport of arsenic.
Role of this compound in Arsenic Volatilization and Atmospheric Transport
Once in the atmosphere, this compound and methylated arsines can be transported over considerable distances. acs.org Their atmospheric stability varies, with this compound exhibiting greater stability than its methylated counterparts, particularly in the absence of light. acs.org Theoretical studies suggest that this compound can persist in the atmosphere for extended periods, allowing for transport far from its emission source. acs.org Ultimately, these volatile arsenic species are oxidized in the atmosphere, converting them back to non-volatile forms such as arsenate, which are then returned to the Earth's surface through wet and dry deposition. lidsen.com This atmospheric deposition completes a crucial loop in the arsenic cycle, redistributing arsenic across different ecosystems. lidsen.com
Pathways of this compound Formation and Consumption in Ecosystems
The formation of this compound in natural systems is predominantly a microbial process occurring under anaerobic conditions. cdc.gov Various bacteria and fungi are capable of producing this compound and its methylated derivatives as part of their metabolic processes. nih.gov The generation of this compound often occurs when arsenic-containing compounds come into contact with nascent hydrogen, a condition that can be created by microbial activity in reducing environments. cdc.govbohrium.com For instance, the decomposition of organic matter in waterlogged soils or sediments can create the anaerobic and reducing conditions necessary for microbial this compound production.
The consumption and degradation of this compound in the environment can occur through both biotic and abiotic pathways. Abiotic degradation is primarily driven by oxidation. In the presence of oxygen, this compound is readily oxidized to arsenic trioxide and water. wikipedia.org This reaction is facilitated by factors such as humidity and the presence of light, which can accelerate the decomposition of this compound. wikipedia.org Moist this compound, when exposed to light, decomposes quickly, depositing elemental arsenic. nih.gov
Microbial Transformation Mechanisms Involving this compound
Microorganisms have evolved sophisticated mechanisms to transform arsenic species, including the formation of this compound and methylated arsines. These transformations are often linked to detoxification processes and play a central role in the environmental mobility of arsenic.
Biomethylation and Reduction Processes Leading to this compound and Methylated Arsines
The biomethylation of arsenic is a key process leading to the formation of volatile methylated arsines. The most widely accepted mechanism for this transformation is the Challenger pathway. nrt.org This pathway involves a series of alternating reduction and oxidative methylation steps. It begins with the reduction of pentavalent arsenic (arsenate) to trivalent arsenic (arsenite). This is followed by the addition of a methyl group to the trivalent arsenic, a process that is repeated to form monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and finally, the volatile trimethylarsine (B50810) (TMA). nrt.org
The formation of this compound (AsH₃) itself is primarily a result of the reduction of arsenite under strongly reducing conditions, often facilitated by microbial activity. tandfonline.com While biomethylation leads to methylated arsines, the direct microbial reduction of inorganic arsenic is the primary pathway for this compound generation.
| Process | Initial Arsenic Species | Key Intermediates | Final Volatile Product(s) | Primary Conditions |
|---|---|---|---|---|
| Biomethylation (Challenger Pathway) | Arsenate (As(V)) | Arsenite (As(III)), MMA(V), DMA(V) | Trimethylarsine (TMA) | Aerobic/Anaerobic |
| Reduction | Arsenite (As(III)) | - | This compound (AsH₃) | Strongly Reducing (Anaerobic) |
Enzymatic Pathways and Microorganism Identification in this compound Biotransformations
The enzymatic basis for arsenic biomethylation has been a subject of extensive research. A key enzyme in this process is the As(III) S-adenosylmethionine (SAM) methyltransferase, commonly known as ArsM in microbes. nih.govoaji.net The arsM gene, which codes for this enzyme, is widely distributed among bacteria, archaea, fungi, and even some eukaryotes. nih.gov The ArsM enzyme catalyzes the transfer of a methyl group from SAM to a trivalent arsenic substrate. oaji.net The process is sequential, leading to the formation of mono-, di-, and trimethylated arsenic species. nih.gov The final product, trimethylarsine, is then volatilized from the cell. nih.gov
A variety of microorganisms have been identified as being capable of producing this compound and methylated arsines. These include a wide range of bacteria and fungi found in diverse environments such as soil, water, and sediments. nih.gov For example, certain fungi can produce this compound in sewage environments. bohrium.com Bacteria such as Rhodopseudomonas palustris have been shown to possess the arsM gene and are capable of methylating arsenic to produce volatile arsines. nih.gov The widespread presence of arsM homologues in nature suggests that microbial arsenic methylation is a globally significant process. nih.gov
Interactions of this compound with Environmental Matrices
The fate of this compound gas in the environment is heavily influenced by its interactions with various environmental matrices, including soil, water, and sediments. These interactions can involve both physical and chemical processes that affect its transport, stability, and ultimate transformation.
Gaseous this compound can be adsorbed onto the surfaces of soil particles, a process that is influenced by soil properties such as mineralogy, organic matter content, and pH. usda.gov Iron and aluminum oxides in soil are known to have a high affinity for arsenic compounds and can play a significant role in the retention of this compound. osti.gov The adsorption of this compound to soil particles can limit its volatilization into the atmosphere and make it available for further microbial or chemical transformations within the soil environment.
| Environmental Matrix | Key Interaction Processes | Governing Factors | Resulting Transformation/Fate |
|---|---|---|---|
| Soil | Adsorption | Soil mineralogy (Fe/Al oxides), organic matter, pH | Immobilization, reduced volatilization, availability for further transformation |
| Water | Solubility, Hydrolysis, Oxidation | Presence of light, oxygen, and other reactive species | Decomposition to arsenic acids, hydrides, and elemental arsenic |
| Sediments | Precipitation, Transformation | Redox potential, presence of sulfide (B99878) | Formation of arsenic sulfides, sequestration from the water column |
Adsorption and Desorption Mechanisms on Geologic and Engineered Surfaces (e.g., sediments, minerals, carbons)
The initial step in the environmental transformation of this compound is often its attachment to solid surfaces. This process, known as adsorption, is influenced by the chemical nature of both the this compound molecule and the surface it encounters.
On geologic surfaces , such as minerals, the adsorption of arsenic species is a well-documented phenomenon. While much of the research has focused on arsenate and arsenite, the principles can be extended to understand this compound's behavior. Iron oxides, such as goethite and hematite, and manganese oxides are significant sinks for arsenic in soils and sediments. The adsorption mechanism often involves the formation of inner-sphere complexes, where the arsenic atom directly bonds to the metal oxide surface. For instance, arsenate has been shown to form bidentate binuclear complexes with aluminum octahedra on the surface of minerals like clinochlore mcgill.ca. The surface charge of these minerals, which is pH-dependent, plays a crucial role in the electrostatic attraction or repulsion of arsenic species.
Engineered surfaces , particularly activated carbons, are widely used in remediation for their high surface area and porous structure. The adsorption of this compound on activated carbon is a complex process that can involve both physical and chemical interactions. Studies have shown that modified activated carbons, for instance, those impregnated with metal oxides, exhibit enhanced this compound removal capabilities. The pore structure of the activated carbon, specifically the presence of micropores and mesopores, plays a predominant role in the physical trapping of this compound molecules dtic.mil.
Desorption, the release of adsorbed this compound, is a critical factor in its long-term environmental mobility. The strength of the bond between this compound and the surface determines the ease of desorption. In many cases, the adsorption of arsenic species on mineral surfaces is considered largely irreversible under typical environmental conditions, indicating strong chemical bonding mdpi.com. On activated carbon, desorption can be induced by changes in temperature or pressure, a principle utilized in the regeneration of these materials nih.govmdpi.com. The kinetics of desorption are crucial for understanding the potential for re-release of this compound into the environment.
| Adsorbent | Adsorption Mechanism | Factors Influencing Adsorption | Desorption Characteristics |
| Geologic Minerals (e.g., Iron Oxides, Clays) | Formation of inner-sphere complexes, electrostatic attraction. | pH, surface charge of the mineral, presence of competing ions. | Generally strong, often considered irreversible under normal environmental conditions. |
| Engineered Carbons (e.g., Activated Carbon) | Physisorption within porous structure, chemisorption on functionalized surfaces. | Surface area, pore size distribution, surface functional groups. | Reversible with changes in temperature and pressure, allowing for regeneration. |
Oxidation and Degradation Pathways of this compound in Aqueous and Solid Phases
Once adsorbed or present in the environment, this compound is susceptible to oxidation and degradation, transforming into less volatile and often less toxic arsenic compounds.
In the aqueous phase , the oxidation of arsenic species is a key transformation pathway. While the direct oxidation of this compound in water is not extensively documented in the provided search results, the behavior of the more common arsenite (As(III)) provides valuable insights. The oxidation of arsenite by dissolved oxygen alone is a slow process mcgill.ca. However, this process can be significantly accelerated by the presence of manganese and iron oxyhydroxides, which act as catalysts mcgill.ca. The interaction with hydroxyl radicals (•OH), highly reactive species present in many natural waters, is also a likely pathway for the rapid oxidation of this compound nih.govcopernicus.orgyoutube.comresearchgate.net. The products of these oxidation reactions are typically arsenite and subsequently arsenate (As(V)).
In the solid phase , the degradation of this compound can occur through thermal or oxidative processes. The thermal decomposition of this compound on surfaces can lead to the formation of elemental arsenic and hydrogen gas acs.org. In the presence of oxygen, thermo-oxidative degradation occurs, leading to the formation of arsenic oxides dtic.mil. This process is often initiated by the interaction of this compound with active sites on a solid surface, which can catalyze the oxidation process. The exothermic nature of this compound oxidation can also contribute to the incorporation of oxygen into the matrix of carbonaceous materials, further altering their surface chemistry mcgill.ca.
Role of Heteroatoms (e.g., O, S, N) in this compound Oxidation on Carbonaceous Materials
The chemical composition of carbonaceous materials, particularly the presence of heteroatoms like oxygen, sulfur, and nitrogen, can dramatically influence their ability to catalyze the oxidation of this compound.
Oxygen-containing functional groups on the surface of activated carbon, such as carboxylic, phenolic, and quinone groups, can act as active sites for this compound oxidation acs.orgwikipedia.org. These groups can facilitate the transfer of oxygen to the this compound molecule, leading to the formation of arsenic oxides. The presence of these functional groups can also influence the surface's hydrophilicity, which in turn affects the adsorption of water. Adsorbed water can play a dual role: in dry conditions, it can enhance this compound removal, while in moist conditions, it can block active sites and inhibit oxidation mcgill.ca.
Sulfur-containing functional groups on carbon surfaces also play a significant role in the oxidation of this compound. These groups can directly participate in the reaction, leading to the formation of arsenic sulfides in addition to arsenic oxides mcgill.ca. The presence of sulfur can also modify the electronic properties of the carbon material, enhancing its catalytic activity.
Nitrogen-containing functional groups , such as pyridinic and pyrrolic structures, introduced into the carbon matrix can create active sites that promote the chemisorption and subsequent oxidation of molecules. While direct evidence for this compound is limited in the provided results, studies on other catalytic oxidations have shown that nitrogen doping can significantly enhance the catalytic activity of carbon materials by creating active sites and improving electron transfer properties nih.govsemanticscholar.orgsigmaaldrich.com.
| Heteroatom | Role in this compound Oxidation on Carbonaceous Materials |
| Oxygen (O) | Acts as active sites for oxidation, forming arsenic oxides. Influences surface hydrophilicity. |
| Sulfur (S) | Participates in oxidation, forming arsenic oxides and sulfides. Modifies electronic properties of the carbon. |
| Nitrogen (N) | Creates active sites for chemisorption and oxidation. Enhances electron transfer properties. |
Environmental Remediation Strategies Based on this compound Transformation
Building on the fundamental understanding of this compound's transformation pathways, various remediation strategies have been developed to actively remove or detoxify this hazardous compound from the environment.
Catalytic Oxidation Technologies for this compound Abatement (e.g., CeO₂ surfaces)
Catalytic oxidation is a promising technology for the abatement of this compound, converting it into less harmful, solid arsenic oxides that can be more easily captured. Cerium oxide (CeO₂) has emerged as a highly effective catalyst for various oxidation reactions due to its unique redox properties.
The catalytic activity of CeO₂ is attributed to its ability to easily cycle between Ce⁴⁺ and Ce³⁺ oxidation states, creating oxygen vacancies on its surface. These vacancies act as sites for the adsorption and activation of oxygen, which then participates in the oxidation of the target molecule. In the context of arsenic, CeO₂ has been shown to effectively oxidize arsenite (As(III)) to arsenate (As(V)) deswater.com. This is a crucial step, as As(V) is generally less mobile and more readily adsorbed than As(III).
The mechanism for this compound abatement on CeO₂ surfaces likely involves the following steps:
Adsorption: this compound molecules adsorb onto the CeO₂ surface.
Activation: The this compound molecule interacts with the active sites on the ceria surface, potentially involving the oxygen vacancies and the Ce³⁺/Ce⁴⁺ redox couple.
Oxidation: Surface oxygen species, activated by the CeO₂, react with the adsorbed this compound, leading to its oxidation to arsenic oxides (e.g., As₂O₃ and As₂O₅).
Desorption/Capture: The resulting solid arsenic oxides can then be captured, effectively removing arsenic from the gas phase.
Research has demonstrated that CeO₂-based catalysts exhibit high efficiency for the removal of arsenic species researchgate.net. The performance of these catalysts can be further enhanced by modifying their composition, for example, by creating mixed oxides with other metals, which can improve their thermal stability and resistance to poisoning mdpi.com.
Arsane in Advanced Materials Science and Semiconductor Technology
Role of Arsane in III-V Semiconductor Epitaxial Growth Processes
The precise control over the deposition of atomic layers offered by epitaxial growth techniques is essential for the production of complex semiconductor heterostructures. This compound is a key precursor in several of these techniques, enabling the formation of crystalline layers with specific electronic and optical properties.
This compound is a widely utilized precursor in both Metalorganic Vapor Phase Epitaxy (MOVPE) and Chemical Beam Epitaxy (CBE) for the growth of Gallium Arsenide (GaAs). In MOVPE, also known as Metal-Organic Chemical Vapor Deposition (MOCVD), this compound is introduced into a reactor chamber along with a gallium precursor, typically trimethylgallium (B75665) (TMG) or triethylgallium (B73383) (TEG). The precursors decompose at elevated temperatures, leading to the epitaxial growth of a GaAs film on a substrate. The purity of the resulting GaAs epilayer is influenced by factors such as the cracking efficiency of this compound, the V/III ratio (the molar ratio of the group V precursor to the group III precursor), and the substrate temperature researchgate.net.
Chemical Beam Epitaxy (CBE) combines elements of both MOVPE and Molecular Beam Epitaxy (MBE). In CBE, gaseous precursors like this compound and an organometallic gallium source are introduced into a high-vacuum chamber. The gases impinge on a heated substrate, where they decompose and react to form the epitaxial layer. The use of this compound in CBE allows for the growth of high-purity GaAs researchgate.net.
A comparison of key parameters for MOVPE and CBE in the context of GaAs growth using this compound is presented below:
| Feature | Metalorganic Vapor Phase Epitaxy (MOVPE) | Chemical Beam Epitaxy (CBE) |
| Operating Pressure | 10 - 760 Torr | High Vacuum (< 10⁻⁴ Torr) |
| Precursor Transport | Viscous flow of carrier gas | Molecular beam |
| Key Growth Parameters | V/III ratio, temperature, pressure | Beam fluxes, temperature |
| This compound Utilization | Requires thermal cracking in the gas phase or on the substrate surface. | Requires thermal cracking, often in a dedicated high-temperature injector. |
The deposition of GaAs from this compound and a gallium precursor is governed by complex surface reaction kinetics. In MOVPE, the decomposition of this compound is controlled by the intrinsic rates of its adsorption and the subsequent desorption of arsenic species (As₂, As₄) dtic.mil. The surface structure of the GaAs substrate plays a crucial role in these reaction kinetics.
Studies have shown that this compound adsorbs on the GaAs(001) surface and undergoes dissociative adsorption. The process involves the formation of various arsenic hydride intermediates (AsHₓ) on the surface. The subsequent decomposition of these intermediates and the desorption of hydrogen are key steps in the incorporation of arsenic into the growing film. The specific reaction pathways and their rates are influenced by the substrate temperature and the surface reconstruction.
In the context of CBE, the high-vacuum environment allows for a more direct study of the surface chemistry. The cracking of this compound in a high-temperature injector produces arsenic dimers (As₂) and monomers (As), which then impinge on the substrate surface. The sticking coefficient of these arsenic species is dependent on the presence of gallium atoms on the surface.
Key kinetic parameters for this compound decomposition on a GaAs(001) surface are summarized in the following table:
| Process | Description | Activation Energy (approx.) |
| Arsine Adsorption | Physisorption and chemisorption of AsH₃ molecules on the GaAs surface. | Varies with surface coverage and reconstruction. |
| Arsine Dissociation | Stepwise breaking of As-H bonds to form AsHₓ intermediates and adsorbed H atoms. | Energy barriers depend on the specific dissociation step. |
| Arsenic Desorption | Desorption of As₂ and As₄ molecules from the surface. | Dependent on arsenic surface coverage. |
| Hydrogen Desorption | Recombinative desorption of H₂ from the surface. | A critical step for arsenic incorporation. |
The purity of the this compound gas is a critical factor that significantly influences the quality of the grown semiconductor layers. Even trace levels of impurities such as germanium, oxygen, or sulfur in the arsine can be incorporated into the crystal lattice, creating unwanted energy levels within the bandgap and altering the electrical and optical properties of the material aps.org. For instance, oxygen contamination, often from water vapor in the this compound, can lead to a decrease in photoluminescence efficiency and carrier lifetimes osti.gov. Therefore, the use of high-purity this compound is essential for fabricating high-performance electronic and optoelectronic devices aps.org.
The flow dynamics of this compound, particularly the V/III ratio, play a crucial role in determining the stoichiometry and quality of the grown films. In MOVPE, a higher V/III ratio is often used to ensure an arsenic-rich surface, which is necessary for high-quality GaAs growth. The partial pressure of this compound has a demonstrable influence on the quality of GaAs layers grown on germanium substrates, with higher partial pressures leading to smoother layers without anti-phase boundaries researchgate.net. The flow rate of this compound can also affect the incorporation of dopants and the lattice mismatch in ternary alloys like InGaAs researchgate.net.
The following table outlines the effects of this compound purity and flow dynamics on GaAs layer properties:
| Parameter | Effect on Layer Quality |
| High this compound Purity | Reduces unintentional doping and lattice defects, leading to improved electrical and optical properties. |
| Low this compound Purity | Introduces impurities that can act as charge traps or scattering centers, degrading device performance. |
| High V/III Ratio | Promotes a stable arsenic-rich surface, leading to better crystal quality and surface morphology. |
| Low V/III Ratio | Can lead to gallium-rich conditions, potentially resulting in surface roughening and the formation of defects. |
| This compound Partial Pressure | Affects surface reconstruction and can be optimized to suppress the formation of defects like anti-phase boundaries. |
This compound plays a dual role in the control of dopant and impurity levels in semiconductor films. On one hand, it can be a source of n-type doping. In the context of silicon epitaxy, arsine gas is used to introduce arsenic atoms as n-type dopants dtic.mil. The controlled flow of arsine allows for precise control over the arsenic concentration in the silicon film.
On the other hand, the purity of this compound is paramount in minimizing unintentional impurity incorporation. As mentioned previously, contaminants in the this compound gas can be incorporated into the growing film, acting as unintended dopants or defects aps.orgosti.gov. Therefore, the use of high-purity this compound, often in conjunction with in-line purifiers, is a critical step in controlling the background impurity levels in the semiconductor material.
The V/III ratio, which is controlled by the this compound flow rate, can also influence the incorporation of certain dopants. For example, in the growth of carbon-doped GaAs, the carbon incorporation is influenced by the V/III ratio. By carefully controlling the this compound flow, the incorporation of both intentional dopants and unintentional impurities can be managed to achieve the desired material properties.
Development of Novel Arsenide Materials Using this compound Precursors
Beyond its established role in the production of GaAs, this compound is also a key precursor in the synthesis of other important arsenide-based semiconductor materials.
This compound and its derivatives are crucial for the synthesis of Indium Arsenide (InAs), a narrow-bandgap semiconductor with applications in infrared detectors and high-speed electronics. In MOVPE, InAs can be grown using an indium precursor, such as trimethylindium (TMI), and this compound. The synthesis of high-quality InAs quantum dots has also been reported using silylarsine precursors, which are derivatives of this compound researchgate.net. The reactivity of the arsine precursor is a key factor in achieving controlled nucleation and growth of these nanomaterials researchgate.net.
This compound is also employed in the synthesis of other Group 13-15 semiconductors. For instance, Aluminum Arsenide (AlAs) can be grown using MOVPE with an aluminum precursor and this compound. AlAs is often used in heterostructures with GaAs to create quantum wells and superlattices. Furthermore, this compound can be used in the synthesis of ternary and quaternary III-V alloys, such as Gallium Indium Arsenide (GaInAs) and Aluminum Gallium Indium Arsenide (AlGaInAs), where the precise control of the this compound flow allows for the tuning of the material's composition and, consequently, its electronic and optical properties. The synthesis of ternary compounds like Indium Arsenide Phosphide (InAsP) has also been demonstrated using this compound and phosphine (B1218219) precursors dtic.mil.
The table below lists some of the Group 13-15 semiconductors synthesized using this compound precursors:
| Compound | Group 13 Precursor (Example) | This compound Derivative (if applicable) | Key Applications |
| Indium Arsenide (InAs) | Trimethylindium (TMI) | Silylarsine | Infrared detectors, high-speed transistors, quantum dots |
| Aluminum Arsenide (AlAs) | Trimethylaluminum (TMA) | - | Heterostructures with GaAs, optical coatings |
| Gallium Indium Arsenide (GaInAs) | Trimethylgallium (TMG), Trimethylindium (TMI) | - | Fiber-optic communication devices, high-electron-mobility transistors (HEMTs) |
| Indium Arsenide Phosphide (InAsP) | Trimethylindium (TMI) | - | Optoelectronic devices for specific wavelength ranges |
This compound's Role in Pioneering Advanced Materials and Semiconductor Innovations
The chemical compound this compound (AsH₃) is playing an increasingly pivotal role in the advancement of materials science and semiconductor technology. From the creation of novel metal-arsenic systems with unusual bonding to the fabrication of high-performance nanocrystalline materials and the precise modification of semiconductor surfaces, this compound's unique chemical properties are being harnessed to push the boundaries of modern electronics and materials engineering.
Exploration of Unusual Bonding Motifs in Metal-Arsenic Systems
The field of organometallic chemistry has seen a growing interest in the synthesis of complexes featuring metal-arsenic multiple bonds, such as double (arsinidene) or triple (arsinidyne) bonds. While the direct use of this compound (AsH₃) to form these motifs is not widely documented, the fundamental chemistry of this compound and its derivatives provides a basis for understanding the formation of these unusual bonding arrangements.
Arsinidene complexes, which feature a metal-arsenic double bond (M=AsR), are typically synthesized from organoarsines rather than directly from this compound. However, the study of these complexes provides insight into the potential for arsenic to participate in multiple bonding. For instance, the deprotonation of a primary arsine complex can lead to the formation of an arsenide, which can then be further reacted to generate an arsinidene ligand.
While direct routes from this compound are not common, the principles of its reactivity—namely the lability of the As-H bonds—are central to the formation of metal-arsenic linkages. Theoretical studies and the synthesis of related pnictinidene complexes suggest that under specific conditions, intermediates derived from this compound could potentially lead to the formation of metal-arsenic multiple bonds. The exploration of this area remains an active field of research, with the potential to unlock new classes of materials with novel electronic and catalytic properties.
Fabrication of Nanocrystalline Arsenide Materials
This compound is a critical precursor in the fabrication of nanocrystalline arsenide materials, particularly III-V semiconductors like gallium arsenide (GaAs), which are fundamental components in high-speed electronics and optoelectronics. The use of this compound in techniques such as Metal-Organic Vapor Phase Epitaxy (MOVPE) allows for the precise control of crystal growth at the nanoscale.
The mechanism of nanocrystal formation using this compound in MOVPE involves the thermal decomposition of the this compound gas on a heated substrate surface. For the growth of GaAs nanocrystals, trimethylgallium (TMGa) and this compound are introduced into a reactor chamber. The decomposition of this compound on the GaAs surface is a multi-step process that is highly dependent on temperature and the V/III ratio (the ratio of Group V to Group III precursors).
Studies have shown that the decomposition of this compound on a gallium-rich GaAs surface is a critical step. The initial cleavage of an As-H bond is often the rate-limiting step in the dissociation of this compound. The arsenic atoms then incorporate into the growing nanocrystal lattice. The kinetics of this compound decomposition and arsenic incorporation directly influence the size, shape, and crystalline quality of the resulting nanocrystals. By carefully controlling the process parameters, researchers can synthesize a wide range of nanocrystalline arsenide materials with tailored properties for specific applications.
Table 1: Key Parameters in this compound-Based Nanocrystal Fabrication
| Parameter | Role in Nanocrystal Growth |
| Substrate Temperature | Influences the decomposition rate of this compound and the surface mobility of adatoms, affecting crystal quality and morphology. |
| V/III Ratio | The ratio of this compound to the Group III precursor (e.g., TMGa) affects the surface stoichiometry and growth rate. |
| Partial Pressure of this compound | Controls the availability of arsenic species at the growth surface, impacting the incorporation rate and defect formation. |
| Carrier Gas Flow Rate | Affects the transport of precursors to the substrate and the removal of reaction byproducts. |
Surface Passivation and Functionalization through this compound Chemistry
The ability to control and modify the surface of semiconductor materials is crucial for the performance of electronic devices. This compound plays a significant role in the passivation and functionalization of semiconductor surfaces, particularly silicon.
Formation of Arsenic-Terminated Surfaces (e.g., Si(100) passivation)
The formation of an arsenic-terminated surface on silicon, such as Si(100), is a well-established method for creating a stable and well-ordered surface, which is essential for the subsequent epitaxial growth of other materials like GaAs. The process involves exposing the clean Si(100) surface to this compound at elevated temperatures.
Research has shown that the adsorption and decomposition of this compound on the Si(100)-2x1 reconstructed surface is a temperature-dependent process that can be described in five distinct regimes:
Below 100°C: this compound dissociatively adsorbs on the silicon surface, breaking down into As-H and Si-H species. Due to negligible surface diffusion at these low temperatures, the arsenic coverage is limited.
100°C to 400°C: As surface diffusion becomes more significant, the saturation coverage of arsenic increases, and As-As dimers begin to form and coalesce into short chains.
Above 400°C: Hydrogen starts to desorb from the surface, allowing for a higher coverage of arsenic atoms.
Around 575°C: All hydrogen has desorbed, resulting in a nearly complete monolayer of arsenic coverage, forming a stable As-terminated Si(100) surface with a 2x1 reconstruction.
Near 650°C: The desorption of arsenic from the surface becomes significant.
This process effectively passivates the silicon surface by satisfying the dangling bonds of the silicon atoms with arsenic atoms, resulting in a chemically stable and electronically well-defined interface.
Mechanistic Understanding of Surface Modification by this compound Adsorption
The mechanistic understanding of how this compound modifies semiconductor surfaces is crucial for optimizing passivation and functionalization processes. The adsorption of this compound on a surface like Si(100) is not a simple physisorption process but rather a complex series of chemical reactions.
The initial step involves the dissociative chemisorption of the this compound molecule. The silicon dimers of the reconstructed Si(100) surface act as reactive sites. An AsH₃ molecule approaching the surface can interact with a silicon dimer, leading to the cleavage of As-H bonds and the formation of Si-H and Si-As bonds.
The subsequent steps are dictated by the substrate temperature. As the temperature increases, the adsorbed fragments (AsHₓ and H) can diffuse across the surface. This mobility allows for the formation of thermodynamically more stable structures, such as the ordering of arsenic atoms into dimer rows. The desorption of hydrogen is a key step that frees up surface sites and allows for the densification of the arsenic layer, ultimately leading to the formation of a fully passivated, arsenic-terminated surface.
The detailed understanding of these elementary steps—adsorption, dissociation, diffusion, and desorption—provides a framework for precisely engineering the surface properties of semiconductors using this compound chemistry.
Q & A
Q. What are the standard synthesis protocols for arsane (AsF₅), and how can researchers ensure reproducibility?
- Methodological Answer : this compound (arsenic pentafluoride, AsF₅) is typically synthesized via direct fluorination of arsenic trifluoride (AsF₃) or arsenic metal under controlled conditions. To ensure reproducibility:
- Use high-purity reagents and anhydrous solvents to avoid hydrolysis.
- Monitor reaction parameters (temperature, pressure, molar ratios) using calibrated instruments.
- Validate product purity via Fourier-transform infrared spectroscopy (FTIR) for F-As bond confirmation and gas chromatography-mass spectrometry (GC-MS) for trace impurities .
- Document safety protocols rigorously due to AsF₅’s toxicity and corrosivity (e.g., use fume hoods, PPE) .
Q. How should researchers handle safety and storage challenges associated with this compound derivatives like chloro(diphenyl)this compound (C₁₂H₁₀AsCl)?
- Methodological Answer :
- Storage : Use airtight, corrosion-resistant containers (e.g., PTFE-lined glass) under inert gas (N₂/Ar) to prevent oxidation.
- Handling : Conduct experiments in gloveboxes or ventilated enclosures. Include emergency neutralization protocols (e.g., using NaOH solutions for acid spills).
- Documentation : Follow Globally Harmonized System (GHS) guidelines for labeling and Safety Data Sheets (SDS), emphasizing acute toxicity (H330) and environmental hazards .
Q. What analytical techniques are most effective for detecting trace impurities in this compound samples?
- Methodological Answer :
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for arsenic quantification at ppb levels.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F or ⁷⁵As) to identify structural anomalies.
- X-ray Photoelectron Spectroscopy (XPS) for surface contamination analysis.
- Cross-validate results with multiple techniques to address instrumental limitations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic stability data for AsF₅ under varying conditions?
- Methodological Answer :
- Controlled Replication : Reproduce experiments under identical conditions (temperature, pressure, solvent systems) while documenting deviations.
- Error Analysis : Quantify uncertainties in calorimetric measurements (e.g., DSC/TGA) and computational models (e.g., DFT).
- Comparative Literature Review : Tabulate historical data (see Table 1 ) and perform meta-analysis to identify systemic biases (e.g., calibration errors) .
Table 1 : Stability Data Comparison for AsF₅
| Study | Temperature (°C) | Decomposition Rate (%/h) | Methodology |
|---|---|---|---|
| A (2010) | 25 | 0.5 | Isothermal TGA |
| B (2018) | 30 | 2.1 | FTIR Kinetics |
| C (2022) | 25 | 1.3 | DFT Simulation |
Q. What computational strategies are optimal for modeling the electronic structure of AsF₅ in novel applications (e.g., catalysis)?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (B3LYP) with relativistic pseudopotentials to account for arsenic’s heavy-atom effects.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in SO₂ or HF media) using polarizable force fields.
- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine models .
Q. How can researchers design experiments to investigate AsF₅’s reactivity with organic substrates while mitigating side reactions?
- Methodological Answer :
- Variable Isolation : Systematically vary one parameter (e.g., stoichiometry, solvent polarity) while holding others constant.
- In Situ Monitoring : Use Raman spectroscopy or UV-Vis kinetics to track intermediate formation.
- Post-Reaction Analysis : Employ HPLC-MS or X-ray crystallography to characterize products and byproducts.
- Negative Controls : Include blank reactions to identify environmental contaminants .
Q. What methodologies address discrepancies in spectroscopic assignments for arsenic-containing compounds?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O or deuterated solvents to distinguish overlapping peaks in NMR/IR.
- Multivariate Analysis : Apply principal component analysis (PCA) to spectral datasets to isolate signal noise.
- Collaborative Validation : Share raw data with peer labs to cross-verify interpretations .
Interdisciplinary and Ethical Considerations
Q. How should environmental impact studies on this compound derivatives be structured to meet regulatory standards?
- Methodological Answer :
- Tiered Testing : Conduct (1) acute toxicity assays (e.g., Daphnia magna LC₅₀), (2) bioaccumulation studies, and (3) long-term ecotoxicology models.
- Regulatory Alignment : Follow OECD Guidelines 201/202 for aquatic toxicity and EPA protocols for soil persistence.
- Data Transparency : Publish raw datasets in repositories like Zenodo for independent verification .
Q. What strategies improve the reproducibility of kinetic studies on AsF₅ decomposition?
- Methodological Answer :
- Open-Source Protocols : Publish detailed equipment calibration logs (e.g., pressure sensor tolerances).
- Collaborative Reproducibility Networks : Partner with labs using alternative methodologies (e.g., microfluidic vs. batch reactors).
- Error Propagation Models : Use Monte Carlo simulations to quantify uncertainty ranges in rate constants .
Q. How can interdisciplinary teams integrate arsenic chemistry with materials science or pharmacology?
- Methodological Answer :
- Joint Framing : Define shared objectives (e.g., AsF₅ as a fluorinating agent in semiconductor synthesis).
- Cross-Training : Organize workshops on arsenic-specific hazards (toxicology) and applications (catalysis).
- Unified Data Repositories : Use platforms like Materials Project to share crystallographic/thermodynamic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
